n-Octylcyclohexane

Description

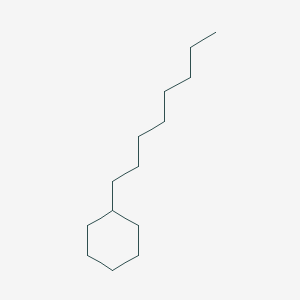

Structure

3D Structure

Properties

IUPAC Name |

octylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXWCEKQCVOOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061972 | |

| Record name | Cyclohexane, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [TCI America MSDS] | |

| Record name | Octylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1795-15-9 | |

| Record name | Octylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN5PG18MPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of n-Octylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octylcyclohexane is a saturated hydrocarbon belonging to the class of alkyl-substituted cycloalkanes. Its chemical formula is C₁₄H₂₈, and its structure consists of an eight-carbon alkyl chain (n-octyl group) attached to a cyclohexane ring. This compound is of interest in various fields, including lubricants, fuels, and as a non-polar solvent. In the context of drug development, understanding the physicochemical properties of such molecules is crucial for studies related to solubility, partitioning, and transport of non-polar drug candidates. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of key concepts.

Core Chemical and Physical Properties

The properties of this compound are characteristic of a high-molecular-weight alkane, exhibiting low reactivity and being non-polar in nature. A summary of its key quantitative properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 1795-15-9 | [1][2][3] |

| Molecular Formula | C₁₄H₂₈ | [1][2][3] |

| Molecular Weight | 196.37 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [1][3] |

| Melting Point | -19.69 °C | [1][2][3] |

| Boiling Point | 264 °C | [1][3] |

| Density | 0.81 g/cm³ | [1][3] |

| Refractive Index | 1.4500 - 1.4520 | [1][3] |

Thermochemical and Safety Properties

| Property | Value | Reference |

| Flash Point | 105.4 °C | [2] |

| Vapor Pressure | 0.0158 mmHg at 25°C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 5.31730 | [2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are generalized for liquid alkanes and are adaptable for this compound.

Determination of Boiling Point by Ebulliometry

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus: Ebulliometer, heating mantle, thermometer or thermocouple, condenser.

Procedure:

-

A precise volume of this compound is placed into the boiling flask of the ebulliometer.

-

The apparatus is assembled with the thermometer or thermocouple positioned to measure the temperature of the vapor just below the condenser.

-

Cooling water is circulated through the condenser.

-

The liquid is heated gently using the heating mantle.

-

The temperature is recorded when a steady reflux of the liquid is observed and the temperature of the vapor remains constant. This constant temperature is the boiling point.

-

The atmospheric pressure is recorded, and the boiling point can be corrected to standard pressure if necessary.

Measurement of Density using a Vibrating Tube Densimeter

Objective: To accurately measure the density of the liquid sample.

Apparatus: Vibrating tube densimeter, syringe for sample injection, thermostat.

Procedure:

-

The densimeter is calibrated using two standards of known density, typically dry air and deionized water.

-

The temperature of the instrument is set and allowed to stabilize.

-

A sample of this compound is injected into the U-shaped vibrating tube using a syringe, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the tube filled with the sample.

-

The density is calculated by the instrument's software based on the calibration data and the measured oscillation period.

Viscosity Measurement using a Capillary Viscometer

Objective: To determine the dynamic viscosity of this compound.

Apparatus: Ubbelohde or Cannon-Fenske capillary viscometer, water bath with temperature control, stopwatch.

Procedure:

-

The viscometer is thoroughly cleaned and dried.

-

A known volume of this compound is introduced into the viscometer.

-

The viscometer is placed in a constant temperature water bath and allowed to equilibrate.

-

The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark.

-

The suction is released, and the time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured with a stopwatch.

-

The kinematic viscosity (ν) is calculated using the formula ν = C * t, where C is the viscometer constant and t is the flow time.

-

The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν * ρ).

Determination of Flash Point using a Pensky-Martens Closed-Cup Tester

Objective: To determine the lowest temperature at which the vapors of the substance will ignite.

Apparatus: Pensky-Martens closed-cup tester, thermometer, ignition source.

Procedure:

-

A specified volume of this compound is placed in the test cup.

-

The lid is closed, and the sample is heated at a slow, constant rate.

-

The sample is stirred to ensure uniform temperature distribution.

-

At specified temperature intervals, an ignition source is applied to the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

Visualizations

Relationship between Alkane Structure and Physical Properties

The physical properties of alkanes, including this compound, are directly related to their molecular structure. The following diagram illustrates this relationship.

Caption: Relationship between alkane structure and physical properties.

Experimental Workflow for Viscosity Determination

The following diagram outlines a typical workflow for determining the viscosity of a liquid sample like this compound using a capillary viscometer.

Caption: Workflow for viscosity measurement using a capillary viscometer.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of octylbenzene.

General Experimental Protocol for Hydrogenation of Octylbenzene

Objective: To saturate the aromatic ring of octylbenzene to produce this compound.

Apparatus: High-pressure reactor (autoclave), magnetic stirrer, heating mantle, gas inlet for hydrogen.

Reagents: Octylbenzene, catalyst (e.g., Rhodium on carbon, Platinum(IV) oxide), solvent (e.g., ethanol or acetic acid), hydrogen gas.

Procedure:

-

The high-pressure reactor is charged with octylbenzene, the solvent, and the catalyst.

-

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

-

The reactor is then pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred and heated to the appropriate temperature.

-

The reaction is monitored by observing the uptake of hydrogen.

-

Once the reaction is complete (no more hydrogen uptake), the reactor is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting crude this compound can be purified by distillation.

Conclusion

This technical guide provides a detailed overview of the key chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The inclusion of visualizations for conceptual relationships and experimental workflows aims to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The provided data and methodologies serve as a valuable resource for applications requiring a thorough knowledge of this non-polar hydrocarbon.

References

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to n-Octylcyclohexane (CAS: 1795-15-9)

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the physicochemical properties, spectroscopic data, potential synthesis and analysis methodologies, applications, and safety information associated with this compound.

This compound is a saturated aliphatic hydrocarbon characterized by a cyclohexane ring substituted with an eight-carbon alkyl chain. Its hydrophobic nature makes it insoluble in water but soluble in many organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1795-15-9 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₈ | [1][2][3][4] |

| Molecular Weight | 196.37 g/mol | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 264 °C / 280 °C | [3][4] |

| Melting Point | -19.69 °C / -20 °C | [3][4] |

| Density | 0.81 g/mL / 0.807 g/mL | [4][5] |

| Refractive Index | 1.4500-1.4520 | [4] |

| InChI Key | FBXWCEKQCVOOLT-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | CCCCCCCCC1CCCCC1 | [2][3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the methylene (-CH₂) and methine (-CH) protons of the cyclohexane ring and the octyl chain, typically in the range of 0.8-1.8 ppm. The terminal methyl (-CH₃) protons of the octyl group would appear as a triplet around 0.9 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in different chemical environments. All six carbons of the cyclohexane ring are chemically equivalent and would produce a single signal.[7][8] The eight carbons of the octyl chain would each give a distinct signal.[2]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the types of bonds present in the molecule. For this compound, the spectrum is dominated by absorptions corresponding to C-H and C-C bond vibrations.[9][10]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950-2845 | C-H stretching (in -CH₂- and -CH₃ groups) | Strong |

| 1480-1440 | C-H bending (in -CH₂- groups) | Medium |

| ~950 | Skeletal C-C vibrations | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will result in a molecular ion peak (M⁺) at m/z = 196, corresponding to the molecular weight of the compound. The spectrum will also show a characteristic fragmentation pattern resulting from the loss of alkyl fragments.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of alkyl-substituted cyclic alkanes is through Friedel-Crafts alkylation.[11][12][13][14] The following is a representative protocol for the synthesis of this compound from cyclohexane and 1-octene.

Reaction: Cyclohexane + 1-Octene → this compound

Materials:

-

Cyclohexane (in excess, acts as both reactant and solvent)

-

1-Octene

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Ice-water bath

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A reaction flask is charged with excess cyclohexane and cooled in an ice-water bath.

-

Anhydrous AlCl₃ is slowly added to the cooled cyclohexane with stirring.

-

1-Octene is added dropwise to the stirred mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

-

The reaction is quenched by carefully pouring the mixture over crushed ice.

-

The organic layer is separated using a separatory funnel and washed successively with cold water, 5% sodium bicarbonate solution, and again with water.

-

The organic layer is dried over anhydrous MgSO₄.

-

The drying agent is removed by filtration, and the excess cyclohexane is removed using a rotary evaporator.

-

The crude this compound is purified by fractional distillation under reduced pressure.

Caption: Synthesis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable method for the analysis of this compound, allowing for its separation from other components and its identification based on its mass spectrum.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar column, such as one with a poly(dimethyl siloxane) stationary phase, is appropriate for separating alkanes based on boiling point.[15]

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 15 °C/min to 250 °C.

-

Final hold: 250 °C for 10 minutes.[16]

-

-

Carrier Gas: Helium at a constant flow rate.

-

Detector: Mass spectrometer scanning a mass range of m/z 40-400.

Procedure:

-

A dilute solution of the sample in a volatile organic solvent (e.g., hexane) is prepared.

-

1 µL of the sample is injected into the GC.

-

The compound is separated on the column based on the specified temperature program.

-

The eluted compound is detected by the mass spectrometer.

-

The retention time and the mass spectrum of the peak are compared to a known standard or library for identification.

Caption: Workflow for GC-MS analysis.

Applications in Research and Development

While this compound is not an active pharmaceutical ingredient, its properties make it relevant in several areas of drug development and chemical research:

-

Hydrophobic Formulations: Its non-polar nature makes it a candidate for use as a solvent or a component in hydrophobic formulations.[1]

-

Polymer Synthesis: Long-chain alkyl groups are used to introduce hydrophobicity into polymers.[17] This can be useful in creating amphiphilic polymers for drug delivery systems, such as micelles or hydrogels.[18]

-

Surface Modification: Long-chain alkyl compounds are used to create hydrophobic coatings and self-cleaning surfaces, which could have applications in medical devices to improve biocompatibility.[19]

-

Chemical Synthesis Intermediate: It can serve as a non-polar solvent or as a building block for the synthesis of more complex molecules.[20]

Safety and Handling

This compound is considered to have low toxicity, but proper handling is necessary to minimize potential hazards.[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical. Work in a well-ventilated area and use appropriate personal protective equipment.

References

- 1. Cyclohexane, octyl- [webbook.nist.gov]

- 2. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexane, octyl- [webbook.nist.gov]

- 4. This compound(1795-15-9) IR Spectrum [m.chemicalbook.com]

- 5. Cyclohexane, octyl- [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Cyclohexane(110-82-7) 13C NMR spectrum [chemicalbook.com]

- 9. Cyclohexane, octyl- [webbook.nist.gov]

- 10. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Friedel-Crafts Alkylation [organic-chemistry.org]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mt.com [mt.com]

- 15. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. d-nb.info [d-nb.info]

- 18. Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Alkylated Benzene, Long Chain Alkyl Chloride Amine | Changfu Chemical [cfsilicones.com]

- 20. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

n-Octylcyclohexane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on n-octylcyclohexane, a saturated hydrocarbon consisting of a cyclohexane ring substituted with an octyl group.

Molecular and Physical Properties

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and modeling in various research and development applications.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₈ | [1][2][3][4][5] |

| Molecular Weight | 196.37 g/mol | [3][5][6] |

| 196.3721 g/mol | [1][2] | |

| 196.378 g/mol | [4] | |

| CAS Registry Number | 1795-15-9 | [1][2] |

Experimental Protocols

Detailed experimental methodologies for determining the properties of this compound are beyond the scope of this guide. However, standard analytical techniques such as mass spectrometry and elemental analysis are typically employed to confirm the molecular weight and formula.

Logical Relationships

The relationship between the chemical name, its formula, and its molecular weight is a foundational concept in chemistry. The name dictates the structure, from which the molecular formula is derived. The molecular weight is then calculated from the atomic weights of the constituent atoms in the formula.

Caption: Logical flow from chemical name to molecular weight.

References

- 1. Cyclohexane, octyl- [webbook.nist.gov]

- 2. Cyclohexane, octyl- [webbook.nist.gov]

- 3. Cyclohexane, octyl- (CAS 1795-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [guidechem.com]

- 5. GSRS [precision.fda.gov]

- 6. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of n-Octylcyclohexane

This technical guide provides a comprehensive overview of the boiling point and density of n-octylcyclohexane, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, details experimental methodologies, and presents logical workflows for the determination of these key physical properties.

Physicochemical Data of this compound

This compound (CAS No. 1795-15-9) is a saturated hydrocarbon with the molecular formula C14H28 and a molecular weight of 196.37 g/mol .[1][2][3] Its key physical properties are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 264 °C | at 760 mmHg |

| 264.5 °C | at 760 mmHg[1] | |

| 280 °C | Not specified | |

| Density | 0.807 g/cm³ | Not specified[1] |

| 0.81 g/cm³ | Not specified[2][4] | |

| 0.78642 g/cm³ | at 60 °C and 750 Torr[5] | |

| 0.815 g/mL | Not specified[6] | |

| Melting Point | -19.69 °C | |

| -20 °C | ||

| Flash Point | 105.4 °C | |

| Refractive Index | 1.445 | |

| 1.4500-1.4520 | ||

| Vapor Pressure | 0.0158 mmHg | at 25°C[1] |

Experimental Protocols

Detailed methodologies for the determination of boiling point and density are crucial for the accurate characterization of substances like this compound. The following sections describe generalized but detailed protocols based on established methods for hydrocarbons.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a compound like this compound, with a boiling point exceeding 100°C, an oil bath is typically used for heating.[8][9] The Thiele tube method is a common and efficient technique for this purpose.[10]

Thiele Tube Method:

-

Sample Preparation: A small quantity (a few milliliters) of this compound is placed into a small test tube or fusion tube.[11]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[10][11]

-

Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[8][11] This assembly is then placed in a Thiele tube filled with a suitable heating oil.

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[10]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.[11] Heating is continued for a brief period to ensure all air is expelled from the capillary tube.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

-

Pressure Correction: The atmospheric pressure should be recorded. If the atmospheric pressure deviates from 760 mmHg, a correction to the observed boiling point may be necessary. A general rule of thumb is an approximate 0.5°C change in boiling point for every 10 mmHg change in pressure.[9]

Determination of Density

The density of a liquid hydrocarbon can be determined using various methods, including the use of a high-pressure densitometer, which is particularly useful for measurements at different temperatures and pressures.

Using a High-Pressure Densitometer:

-

Calibration: The densitometer is calibrated using fluids of known density at the desired temperature and pressure ranges.

-

Sample Introduction: The this compound sample is introduced into the measurement cell of the densitometer. Care should be taken to avoid the presence of any air bubbles.

-

Temperature and Pressure Control: The temperature of the sample is controlled, often using an air oven or a fluid bath.[12] The pressure is controlled using a back-pressure regulator.[13]

-

Measurement: The instrument measures the density of the fluid. For some instruments, this is based on the principle of an oscillating U-tube, where the frequency of oscillation is related to the density of the sample.

-

Data Acquisition: The density readings are recorded at various temperatures and pressures as required.

-

Data Analysis: The collected data can be used to develop correlations for the density of this compound as a function of temperature and pressure.

Visualizations

The following diagrams illustrate the experimental workflows for determining the boiling point and density of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 1795-15-9 [m.chemicalbook.com]

- 3. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. octylcyclohexane [stenutz.eu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. ivypanda.com [ivypanda.com]

- 9. tutorsglobe.com [tutorsglobe.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. researchgate.net [researchgate.net]

- 13. repository.up.ac.za [repository.up.ac.za]

An In-Depth Technical Guide to the Synthesis of n-Octylcyclohexane from Octylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of n-octylcyclohexane through the catalytic hydrogenation of octylbenzene. The document details the underlying reaction principles, explores various catalytic systems, and presents detailed experimental protocols. Quantitative data from representative studies are summarized to offer a comparative analysis of catalyst performance and reaction conditions. Furthermore, this guide includes conceptual diagrams to illustrate the reaction pathway and a general experimental workflow, serving as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound is a saturated cyclic hydrocarbon with applications in various fields, including as a high-density fuel component and as a building block in the synthesis of complex organic molecules relevant to drug discovery. The most direct and efficient method for its synthesis is the catalytic hydrogenation of the aromatic precursor, octylbenzene. This process involves the addition of hydrogen across the benzene ring, leading to the formation of a cyclohexane ring while preserving the octyl side chain.

The stability of the aromatic ring in octylbenzene necessitates the use of active catalysts and often requires elevated temperatures and pressures to achieve high conversion and selectivity. The choice of catalyst, support material, and reaction parameters plays a crucial role in the efficiency and outcome of the synthesis. This guide will delve into the technical aspects of this transformation, providing researchers with the necessary information to design and execute the synthesis of this compound.

Reaction Principles and Signaling Pathway

The synthesis of this compound from octylbenzene is a classic example of heterogeneous catalytic hydrogenation. The overall reaction is as follows:

C₆H₅(CH₂)₇CH₃ + 3H₂ → C₆H₁₁(CH₂)₇CH₃

The reaction proceeds through a series of steps on the surface of a solid catalyst. While the detailed mechanism can be complex and catalyst-dependent, a generally accepted pathway involves the following key stages:

-

Adsorption: Both octylbenzene and hydrogen molecules adsorb onto the active sites of the catalyst surface. The aromatic ring of octylbenzene interacts with the catalyst surface, weakening the π-bonds.

-

Hydrogen Dissociation: Molecular hydrogen (H₂) dissociates into atomic hydrogen (H) on the catalyst surface.

-

Stepwise Hydrogenation: The adsorbed octylbenzene is sequentially hydrogenated by the atomic hydrogen. This is a stepwise process where hydrogen atoms are added to the carbon atoms of the aromatic ring.

-

Desorption: Once the benzene ring is fully saturated, the resulting this compound molecule desorbs from the catalyst surface, freeing up the active site for the next reaction cycle.

The following diagram illustrates this conceptual reaction pathway.

Catalytic Systems and Quantitative Data

The choice of catalyst is paramount for the successful hydrogenation of octylbenzene. Noble metals such as platinum (Pt), palladium (Pd), ruthenium (Ru), and rhodium (Rh), as well as less expensive metals like nickel (Ni), are commonly employed. These metals are typically dispersed on high-surface-area supports to maximize their activity and stability.

While specific data for the complete hydrogenation of octylbenzene is not abundantly available in publicly accessible literature, extensive research on the hydrogenation of similar alkylbenzenes, such as toluene and ethylbenzene, provides valuable insights into expected catalyst performance. The complete hydrogenation of the aromatic ring is generally achievable with high selectivity, with minimal side reactions such as hydrodealkylation or isomerization under optimized conditions.

The following tables summarize representative quantitative data for the hydrogenation of alkylbenzenes, which can be considered analogous to the hydrogenation of octylbenzene.

Table 1: Performance of Various Catalysts in Alkylbenzene Hydrogenation

| Catalyst | Support | Substrate | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Alkylcyclohexane (%) |

| Ru | γ-Al₂O₃ | Ethylbenzene | < 90 | - | High | High |

| Ni | Al₂O₃ | Benzene | 70-140 | 3.0 | > 99 | > 99 |

| Pt | Alumina | Toluene | 60 | - | High | High |

| Ru-B | MIL-53(AlCr) | Benzene | 30 | 1.0 | > 99 | > 99 |

Note: The data presented are drawn from analogous reactions and serve as a general guide. Specific yields for octylbenzene hydrogenation may vary.

Experimental Protocols

This section provides a generalized experimental protocol for the liquid-phase hydrogenation of octylbenzene. Researchers should adapt this protocol based on the specific catalyst and equipment available.

Materials and Equipment

-

Reactant: Octylbenzene (purity ≥ 98%)

-

Catalyst: e.g., 5% Ru/C, 5% Pt/Al₂O₃, or Raney Nickel

-

Solvent (optional): Inert solvent such as n-heptane or ethanol

-

Hydrogen Source: High-purity hydrogen gas (≥ 99.99%)

-

Reactor: High-pressure autoclave or stirred tank reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.

-

Analytical Equipment: Gas chromatograph (GC) with a flame ionization detector (FID) for reaction monitoring and product analysis.

General Experimental Procedure

-

Catalyst Preparation: If using a commercial catalyst, it may require pre-treatment such as reduction in a hydrogen stream at an elevated temperature. Follow the manufacturer's recommendations.

-

Reactor Setup:

-

Add the catalyst (e.g., 0.5-5 wt% relative to the substrate) to the reactor vessel.

-

Introduce the octylbenzene and, if used, the solvent into the reactor.

-

Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

-

-

Reaction Execution:

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).

-

Begin stirring and heat the reactor to the target temperature (e.g., 80-150 °C).

-

Maintain a constant hydrogen pressure throughout the reaction by supplying hydrogen from a reservoir as it is consumed.

-

Monitor the reaction progress by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC.

-

-

Work-up and Product Isolation:

-

Once the reaction is complete (as indicated by the cessation of hydrogen uptake and GC analysis showing complete conversion of octylbenzene), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.

-

If a solvent was used, remove it by rotary evaporation.

-

The resulting crude this compound can be purified further, if necessary, by distillation.

-

The following diagram outlines a typical experimental workflow for this synthesis.

Safety Considerations

-

Hydrogen Flammability: Hydrogen is a highly flammable gas. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.

-

High-Pressure Operations: The use of a high-pressure reactor requires proper training and adherence to safety protocols. Ensure the reactor is rated for the intended pressure and temperature and is regularly inspected.

-

Catalyst Handling: Some hydrogenation catalysts, particularly Raney Nickel, are pyrophoric and must be handled with care, typically under an inert atmosphere or solvent.

Conclusion

The synthesis of this compound from octylbenzene via catalytic hydrogenation is a robust and efficient transformation. The selection of an appropriate catalyst and the optimization of reaction conditions are key to achieving high yields and purity. This guide provides a foundational understanding and practical framework for researchers to successfully perform this synthesis. The provided protocols and data, while drawing from analogous systems, offer a strong starting point for the development of specific synthetic procedures. Further research to establish a broader library of quantitative data for the direct hydrogenation of octylbenzene would be a valuable contribution to the field.

An In-depth Technical Guide to the Spectroscopic Data of n-Octylcyclohexane

This guide provides a comprehensive overview of the spectroscopic data for n-octylcyclohexane, targeting researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

This compound (C14H28, Molecular Weight: 196.37 g/mol ) is a saturated hydrocarbon consisting of a cyclohexane ring substituted with an octyl group.[1][2] Its structural characterization is crucial for its use in various research and industrial applications. This guide elucidates its spectroscopic profile, providing a foundational understanding for its identification and analysis.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound, summarized in structured tables for clarity and comparative ease.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the upfield region, typical for alkanes. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration (Relative No. of H) | Assignment |

| ~ 0.88 | Triplet (t) | 3H | -CH₃ (Terminal methyl group of the octyl chain) |

| ~ 1.15 - 1.35 | Multiplet (m) | ~18H | Cyclohexane ring protons (-CH₂-) and octyl chain methylene protons (-CH₂-) |

| ~ 1.60 - 1.70 | Multiplet (m) | ~5H | Cyclohexane ring protons (-CH₂-) adjacent to the substituent and the methine proton (-CH-) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show distinct signals for each chemically non-equivalent carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 14.1 | -CH₃ (Terminal methyl group of the octyl chain) |

| ~ 22.7 | -CH₂- adjacent to the terminal methyl group |

| ~ 26.0 - 34.0 | Remaining -CH₂- carbons of the octyl chain and cyclohexane ring |

| ~ 37.0 | -CH- carbon of the cyclohexane ring attached to the octyl group |

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending vibrations, characteristic of alkanes.[3][4][5]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretching vibrations of -CH₃ and -CH₂- groups.[3][4] |

| 1470 - 1450 | Medium | C-H bending (scissoring) vibrations of -CH₂- groups.[3] |

| 1380 - 1370 | Medium | C-H bending (rocking) vibrations of -CH₃ groups.[3] |

| 725 - 720 | Weak | C-H rocking vibration, indicative of a long alkyl chain.[3] |

2.3. Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound results in the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of alkanes and cycloalkanes.[6][7]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Ion | Comments |

| 196 | [C₁₄H₂₈]⁺ | Molecular ion (M⁺). Its intensity may be low.[6][7] |

| 113 | [C₈H₁₇]⁺ | Loss of the cyclohexane ring. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation, resulting from the cleavage of the bond between the ring and the octyl chain. |

| 57, 43, 29 | [C₄H₉]⁺, [C₃H₇]⁺, [C₂H₅]⁺ | Series of alkyl fragments from the octyl chain, differing by 14 Da (-CH₂-).[7] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used for acquisition.

-

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be used.

-

3.2. FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean KBr/NaCl plates is recorded.

-

The sample is placed in the IR beam path.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

3.3. Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. For direct infusion, a small amount of the sample is vaporized.

-

Ionization: Electron Ionization (EI) is commonly used for alkanes. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C14H28) [pubchemlite.lcsb.uni.lu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. youtube.com [youtube.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

n-Octylcyclohexane Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of n-octylcyclohexane in various organic solvents. Due to its non-polar nature, this compound exhibits high solubility in non-polar organic solvents and is largely immiscible with polar solvents. This document outlines the theoretical basis for its solubility characteristics, summarizes its miscibility in common organic solvents, and provides detailed experimental protocols for solubility determination.

Core Concepts: Understanding the Solubility of this compound

The solubility of a substance is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are likely to be soluble in one another. This compound is a non-polar aliphatic hydrocarbon. Its molecular structure consists of a cyclohexane ring bonded to an eight-carbon alkyl chain. The primary intermolecular forces present in this compound are weak van der Waals forces (specifically, London dispersion forces).

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

-

In Non-Polar Solvents: Non-polar solvents, such as hexane, toluene, and other hydrocarbons, also exhibit London dispersion forces as their primary intermolecular interactions. When this compound is mixed with these solvents, the energy required to disrupt the existing forces is comparable to the energy released when new solute-solvent interactions are formed. This energetic balance favors mixing, leading to high solubility or complete miscibility.

-

In Polar Solvents: Polar solvents, such as water, methanol, and ethanol, have strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions. The energy required to break these strong interactions in the polar solvent is significantly greater than the energy released from the weak van der Waals interactions that would form between the polar solvent and non-polar this compound molecules. This energetic imbalance makes dissolution unfavorable, resulting in very low solubility or immiscibility.

Solubility Data of this compound

| Solvent Classification | Solvent Example | Predicted Solubility of this compound |

| Non-Polar Solvents | Hexane | Miscible |

| Heptane | Miscible | |

| Toluene | Miscible | |

| Benzene | Miscible | |

| Diethyl Ether | Miscible | |

| Chloroform | Miscible | |

| Polar Aprotic Solvents | Acetone | Sparingly Soluble to Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Ethyl Acetate | Soluble | |

| Polar Protic Solvents | Methanol | Poorly Soluble / Immiscible |

| Ethanol | Poorly Soluble | |

| Water | Immiscible |

Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase. "Soluble" implies that a significant amount of this compound will dissolve, while "Poorly Soluble" or "Immiscible" indicates that only a negligible amount will dissolve. These are predictions and should be confirmed experimentally for specific applications.

Experimental Protocols for Solubility Determination

The following section details a standard methodology for the experimental determination of the solubility of a liquid solute like this compound in an organic solvent. The most common and reliable method is the shake-flask method, followed by a suitable analytical technique for quantification.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a substance in a solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of a distinct, undissolved phase of this compound is crucial to ensure that the solvent becomes saturated.

-

Prepare multiple replicate samples to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. For liquid-liquid systems, 24 to 48 hours is typically adequate. The agitation ensures intimate contact between the two phases.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours (e.g., 12-24 hours). This allows for the complete separation of the two liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully extract an aliquot from the solvent phase (the supernatant) using a pipette or syringe. It is critical to avoid disturbing the undissolved this compound phase.

-

Immediately filter the collected sample through a syringe filter to remove any undissolved micro-droplets of this compound.

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analytical Quantification by Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector is a highly sensitive and selective method for quantifying hydrocarbons like this compound.

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations.

-

Use a calibrated analytical balance and volumetric flasks to ensure accuracy.

-

The concentration range of the standards should bracket the expected concentration of the diluted samples.

-

-

Instrumental Analysis:

-

Inject a fixed volume of each calibration standard into the GC-FID system.

-

Develop a suitable GC method (defining parameters such as inlet temperature, oven temperature program, carrier gas flow rate, and detector temperature) to achieve good separation and peak shape for this compound.

-

Record the peak area for this compound for each standard.

-

-

Calibration Curve:

-

Plot a calibration curve of peak area versus the concentration of this compound.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be close to 1.

-

-

Sample Analysis and Calculation:

-

Inject the prepared (diluted) samples from the solubility experiment into the GC-FID system under the same conditions as the standards.

-

Record the peak area for this compound in each sample.

-

Use the calibration curve equation to calculate the concentration of this compound in the diluted samples.

-

Account for the dilution factor to determine the original concentration of this compound in the saturated solvent phase. This value represents the solubility.

-

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described above.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical pathway for GC-FID analysis of this compound solubility.

An In-depth Technical Guide to the Thermodynamic Properties of n-Octylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of n-Octylcyclohexane (C14H28), a saturated hydrocarbon with increasing relevance in various industrial and research applications. This document summarizes key physical and thermodynamic data, details the experimental methodologies used for their determination, and presents logical workflows for property measurement.

Core Thermodynamic Properties

This compound is a colorless liquid at standard conditions. A summary of its fundamental thermodynamic and physical properties is presented below.

Table 1: Fundamental Physical and Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C14H28 | [1][2][3] |

| Molecular Weight | 196.37 g/mol | [1][2][3] |

| CAS Number | 1795-15-9 | [1][3] |

| Melting Point | -19.69 °C (253.46 K) | [4] |

| Boiling Point | 264 °C (537.15 K) | [4] |

| Flash Point | 105.4 °C | [4] |

| Enthalpy of Formation (gas, 298.15 K) | -295.6 ± 2.1 kJ/mol | [3] |

Temperature-Dependent Thermodynamic Properties

The thermodynamic properties of this compound exhibit significant variation with temperature. The following tables summarize the available experimental data for density, viscosity, heat capacity, and vapor pressure as a function of temperature.

Density

The density of liquid this compound decreases with increasing temperature. Experimental data is presented in Table 2.

Table 2: Density of this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | Density (g/cm³) | Source(s) |

| 20 | 293.15 | 0.817 | [5][6] |

| 25 | 298.15 | 0.813 | [5][6] |

| 30 | 303.15 | 0.809 | [5][6] |

| 40 | 313.15 | 0.801 | [5][6] |

| 50 | 323.15 | 0.793 | [5][6] |

| 60 | 333.15 | 0.785 | [5][6] |

Viscosity

The viscosity of this compound, a measure of its resistance to flow, decreases significantly as temperature increases.

Table 3: Viscosity of this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s) | Source(s) |

| 20 | 293.15 | 2.89 | [5][6] |

| 25 | 298.15 | 2.44 | [5][6] |

| 30 | 303.15 | 2.08 | [5][6] |

| 40 | 313.15 | 1.59 | [5][6] |

| 50 | 323.15 | 1.25 | [5][6] |

| 60 | 333.15 | 1.01 | [5][6] |

Heat Capacity

Table 4: Liquid Phase Heat Capacity of this compound

| Temperature (°C) | Temperature (K) | Isobaric Heat Capacity (Cp) (J/mol·K) | Source(s) |

| 25 | 298.15 | 395.4 | [7] |

Vapor Pressure

The vapor pressure of this compound increases with temperature, as described by the Antoine equation:

log₁₀(P) = A - (B / (T + C))

where P is the vapor pressure in mmHg and T is the temperature in °C.

Table 5: Antoine Equation Constants for this compound

| Constant | Value | Temperature Range (°C) | Source(s) |

| A | 7.045 | 79 - 280 | [8][9][10][11][12] |

| B | 1654.2 | 79 - 280 | [8][9][10][11][12] |

| C | 207.3 | 79 - 280 | [8][9][10][11][12] |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the common protocols used for measuring the key properties of liquid hydrocarbons like this compound.

Density Measurement

A common and accurate method for determining the density of liquids is the pycnometer method .

The procedure involves the precise weighing of the pycnometer when empty, filled with a reference liquid of known density (e.g., water), and finally filled with the sample liquid. The volume of the pycnometer is determined using the reference liquid, and this volume is then used to calculate the density of the sample.

Viscosity Measurement

The viscosity of hydrocarbon liquids can be determined using various types of viscometers, including capillary viscometers , falling ball viscometers , and rotational viscometers . A generalized workflow for viscosity measurement is outlined below.

For a capillary viscometer, the time it takes for a fixed volume of liquid to flow through a capillary tube is measured. For a falling ball viscometer, the time it takes for a sphere to fall a certain distance through the liquid is recorded. Rotational viscometers measure the torque required to rotate a spindle immersed in the fluid.

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids.

The method involves heating a sample and a reference at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature. By comparing the heat flow of the sample to that of a known standard, the heat capacity of the sample can be determined.

Conclusion

This technical guide provides a consolidated source of information on the key thermodynamic properties of this compound. The presented data and experimental protocols are intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the physicochemical properties of such compounds are of critical importance. The provided workflows offer a logical framework for the experimental determination of these properties. Further research to expand the temperature and pressure ranges of the available data would be beneficial for a more complete understanding of the thermodynamic behavior of this compound.

References

- 1. Cyclohexane, octyl- (CAS 1795-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexane, octyl- [webbook.nist.gov]

- 4. Cyclohexane, octyl- [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nist.gov [nist.gov]

- 8. Antoine Equation parameters table for saturation pressure calculation of common pure compounds [myengineeringtools.com]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Cyclohexane [webbook.nist.gov]

n-Octylcyclohexane safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for n-Octylcyclohexane

This guide provides a comprehensive overview of the safety and hazard information for this compound, compiled for researchers, scientists, and professionals in drug development. The following sections detail the substance's properties, hazard classifications, and handling precautions, presenting quantitative data in structured tables and visualizing key hazard relationships.

Substance Identification

This compound is a saturated aliphatic hydrocarbon. Its identification details are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Cyclohexyloctane, Cyclohexane, octyl-[1][2][3] |

| CAS Number | 1795-15-9[4][5] |

| Molecular Formula | C14H28[1][4][5][6] |

| Molecular Weight | 196.37 g/mol [1][4][5][6] |

| EINECS Number | 217-271-8[1][4][5] |

| IUPAC Name | octylcyclohexane[1] |

Physical and Chemical Properties

The physical and chemical properties of this compound determine its behavior under various conditions.

| Property | Value |

| Physical Form | Clear liquid[3][4][5] |

| Color | Colorless to Almost Colorless[4][5] |

| Melting Point | -19.69 °C[4][5] |

| Boiling Point | 264 °C[4][5] - 280 °C[2] |

| Density | 0.81 g/cm³[4][5] |

| Refractive Index | 1.4500 - 1.4520[4][5] |

| Octanol/Water Partition Coefficient (log Pow) | 7.3 (Computed)[1] |

Hazard Identification and Classification

This compound is classified based on the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity if swallowed.

| Hazard Classification | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[4] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation[4] |

Signal Word: Warning[4]

Hazard Pictograms: GHS07 (Exclamation Mark)

Experimental Protocols

Detailed experimental protocols for the determination of the specific physical, chemical, and toxicological properties of this compound are not provided in the publicly available safety data sheets and chemical databases. However, such properties are typically determined using standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the American Society for Testing and Materials (ASTM).

For instance:

-

Boiling Point is often determined according to OECD Test Guideline 103 . This method involves distilling the substance to determine the temperature at which it boils at atmospheric pressure.

-

Skin Irritation potential is typically assessed using OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) . This involves applying the substance to the skin of a test animal (historically rabbits, now often using in vitro methods) and observing for signs of erythema and edema.

-

Eye Irritation is evaluated using methods like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) , which involves applying the test substance to an animal's eye and assessing the degree of ocular lesions.

-

Acute Oral Toxicity is generally determined by OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) , which involves administering the substance to fasted animals and observing for mortality and clinical signs over a set period.

These standardized methods ensure that the data generated is reliable, reproducible, and comparable across different laboratories and regulatory bodies.

Hazard and Precautionary Measures Relationship

The following diagram illustrates the logical relationship between the intrinsic hazards of this compound and the required precautionary measures for safe handling.

Caption: Logical flow from substance identification to hazards and required precautions.

Safe Handling and Storage

Safe handling and storage are critical to minimizing exposure and risk.

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Wash skin thoroughly after handling.[4]

-

Use only in well-ventilated areas.[7]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][9]

-

Take precautionary measures against static discharge.[7]

Storage:

-

Keep the container tightly closed.[7]

-

Store in a cool, dry, and well-ventilated place.[9]

-

Protect from sunlight.[7]

-

Keep away from incompatible materials and oxidizing substances.[9]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth. Do NOT induce vomiting due to the risk of aspiration.[7]

-

If on Skin: Wash with plenty of water.[4] Take off immediately all contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Fire-Fighting Measures

While this compound is not classified as flammable based on the available SDS, general precautions for combustible liquids should be taken. Vapors may form explosive mixtures with air.[7][10]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Vapors are heavier than air and may spread along floors, potentially leading to flashback from an ignition source.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

References

- 1. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Octylcyclohexane - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 1795-15-9 [m.chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. chemos.de [chemos.de]

- 8. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]

- 9. Mobile [my.chemius.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Synonyms for n-Octylcyclohexane (e.g., 1-cyclohexyloctane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Octylcyclohexane (also known as 1-cyclohexyloctane), a saturated hydrocarbon with applications in various scientific and industrial fields. This document details its chemical synonyms, physical and chemical properties, and provides illustrative experimental protocols for its synthesis.

Chemical Synonyms and Identifiers

This compound is known by several names in chemical literature and commerce. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | 1-cyclohexyloctane[1] |

| CAS Number | 1795-15-9[2][3][4][5] |

| Molecular Formula | C₁₄H₂₈[2][3][4][5] |

| Molecular Weight | 196.37 g/mol [2][4][5] |

| Common Synonyms | This compound, Octylcyclohexane, Cyclohexane, octyl-[1][2][3] |

| Other Names | 1-Cyclohexyloctane, Octane, 1-cyclohexyl-, Cyclohexane, n-octyl-[3][4] |

| EINECS Number | 217-271-8[2][3] |

| PubChem CID | 15712[3] |

| MDL Number | MFCD00039464[2] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in various experimental and industrial settings. A summary of its key quantitative data is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[2][5] |

| Boiling Point | 264 °C[2][5] |

| Melting Point | -19.69 °C[2][5] |

| Density | 0.81 g/cm³[2][5] |

| Refractive Index | 1.4500-1.4520[2][5] |

| Flash Point | 105.4 °C[3] |

| Vapor Pressure | 0.0158 mmHg at 25°C[3] |

| LogP (Octanol/Water Partition Coefficient) | 5.31730[3] |

Experimental Protocols for Synthesis

This compound can be synthesized through various organic chemistry routes. Two common and effective methods are detailed below: Catalytic Hydrogenation of Octylbenzene and the Grignard Reaction.

Synthesis via Catalytic Hydrogenation of Octylbenzene

This method involves the reduction of the aromatic ring of octylbenzene to a cyclohexane ring using a catalyst and hydrogen gas.

Experimental Protocol:

-

Catalyst Preparation: A supported nickel catalyst (e.g., Ni/Al₂O₃) is prepared or a commercial catalyst is used. The catalyst is activated by reduction under a stream of hydrogen gas at an elevated temperature (e.g., 400-500 °C) in a fixed-bed reactor.

-

Reaction Setup: The hydrogenation is carried out in a high-pressure reactor (autoclave) equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller.

-

Procedure:

-

The reactor is charged with octylbenzene and a catalytic amount of the activated nickel catalyst (typically 5-10% by weight of the substrate).

-

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

The reaction mixture is heated to the target temperature (e.g., 150-200 °C) with vigorous stirring.

-

The reaction is monitored by observing the hydrogen uptake from the pressure gauge. The reaction is considered complete when hydrogen consumption ceases.

-

After the reaction, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the catalyst.

-

The filtrate, which is crude this compound, is then purified by fractional distillation under reduced pressure to yield the pure product.

-

Synthesis via Grignard Reaction

This classic organometallic reaction involves the coupling of an octyl Grignard reagent with bromocyclohexane.

Experimental Protocol:

-

Preparation of Octylmagnesium Bromide (Grignard Reagent):

-

All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (nitrogen or argon).

-

Magnesium turnings are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

A solution of 1-bromooctane in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the dropping funnel.

-

A small amount of the 1-bromooctane solution is added to the magnesium turnings. The reaction is initiated, which may require gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts, the remaining 1-bromooctane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

The freshly prepared octylmagnesium bromide solution is cooled in an ice bath.

-

A solution of bromocyclohexane in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard reagent.

-

After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the resulting crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

References

Methodological & Application

Application Notes and Protocols: Synthesis of n-Octylcyclohexane via a Two-Step Alkylation-Hydrogenation Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of n-octylcyclohexane. The synthesis is achieved through a robust two-step process commencing with the Friedel-Crafts alkylation of benzene with 1-octene to form n-octylbenzene, followed by the catalytic hydrogenation of the aromatic ring to yield the final product, this compound. This method is a common and effective strategy for the preparation of alkylcyclohexanes, which are valuable intermediates in various fields, including pharmaceuticals and materials science.

Introduction

This compound is a saturated hydrocarbon with applications as a high-density fuel component, a non-polar solvent, and a building block in organic synthesis. The direct Friedel-Crafts alkylation of cyclohexane is not a feasible synthetic route due to the inert nature of alkanes towards electrophilic attack under standard Friedel-Crafts conditions. Therefore, a two-step approach is employed. The first step involves the electrophilic aromatic substitution of benzene with an octyl source, typically 1-octene or an octyl halide, in the presence of a Lewis acid catalyst. The resulting n-octylbenzene is then subjected to catalytic hydrogenation to saturate the aromatic ring, affording this compound.

Step 1: Friedel-Crafts Alkylation of Benzene with 1-Octene